molecular formula C17H20N4O2S2 B12458156 N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide

N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide

Cat. No.: B12458156
M. Wt: 376.5 g/mol
InChI Key: MTKRBOMCXDZLDL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-ethoxyaniline and 4-methoxyaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarboxamide
  • N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide

Uniqueness

N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is unique due to its specific substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may confer distinct properties compared to other hydrazine derivatives.

Properties

Molecular Formula

C17H20N4O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C17H20N4O2S2/c1-3-23-15-10-6-13(7-11-15)19-17(25)21-20-16(24)18-12-4-8-14(22-2)9-5-12/h4-11H,3H2,1-2H3,(H2,18,20,24)(H2,19,21,25)

InChI Key

MTKRBOMCXDZLDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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